molecular formula C20H24N6O B2530963 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-(4-methoxyphenyl)piperazine CAS No. 1251611-78-5

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-(4-methoxyphenyl)piperazine

Numéro de catalogue B2530963
Numéro CAS: 1251611-78-5
Poids moléculaire: 364.453
Clé InChI: HEQUDLNNFVQWLC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-(4-methoxyphenyl)piperazine" is a synthetic molecule that appears to be designed for interaction with biological targets, potentially acting as a ligand for various receptors. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step reactions, including cyclocondensation, reductive amination, and N-alkylation . For example, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives was achieved using a four-component cyclocondensation with diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate . Similarly, the synthesis of pyrazolo[1,5-a]pyridines involved reductive amination and N-alkylation steps . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a pyrazolyl-pyrimidinyl moiety and a methoxyphenyl piperazine structure.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using techniques such as single-crystal X-ray diffraction, IR, NMR, and mass spectral studies . For instance, novel piperazine derivatives with an oxadiazolyl moiety were confirmed by single-crystal X-ray diffraction, and their structures were analyzed using DFT calculations . The piperazine ring typically adopts a chair conformation, and intermolecular hydrogen bonds contribute to the crystal packing . These techniques would be essential in confirming the molecular structure of "this compound" and understanding its conformation and intermolecular interactions.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including those that modify the piperazine moiety or the aromatic substituents . For example, bis(pyrazolopyridine) reacted with diketones and ketoesters under microwave irradiation to yield pyrimidines and pyrimidinones . The reactivity of the compound could be explored in similar reactions, potentially leading to the formation of new derivatives with altered biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure . The presence of substituents like methoxy groups and the piperazine ring can affect these properties. For example, the introduction of a methoxy group can increase the lipophilicity of the molecule, which may affect its biological activity and pharmacokinetic profile . The specific properties of "this compound" would need to be determined experimentally.

Applications De Recherche Scientifique

Synthesis of Novel Heterocyclic Compounds

A study by Abu‐Hashem et al. (2020) described the synthesis of novel heterocyclic compounds, including derivatives with pyrazole, pyrimidine, and piperazine functionalities, for potential anti-inflammatory and analgesic applications. These compounds showed significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), suggesting their potential as therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Development of Dopamine Receptor Partial Agonists

Möller et al. (2017) discovered compounds featuring a pyrazolo[1,5-a]pyridine heterocyclic appendage, leading to high-affinity dopamine receptor partial agonists. These compounds demonstrated a preference for activating G proteins over β-arrestin recruitment, indicating their potential as novel therapeutics for conditions requiring dopamine receptor modulation (Möller et al., 2017).

Novel Bis(pyrazole-benzofuran) Hybrids as Bacterial Biofilm Inhibitors

Research by Mekky and Sanad (2020) involved the synthesis of novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety. These compounds exhibited potent antibacterial efficacy and biofilm inhibition activities against various bacterial strains, including MRSA and VRE, highlighting their potential as new antibacterial agents (Mekky & Sanad, 2020).

Anticonvulsant Agent Development

A study by Severina et al. (2021) focused on the development and validation of an HPLC method for determining related substances in a novel anticonvulsant agent, showcasing the importance of analytical methods in the development of new therapeutic compounds (Severina et al., 2021).

Exploration of Anti-Phosphodiesterase-5 Activity

Su et al. (2021) synthesized a series of pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives to evaluate their anti-phosphodiesterase-5 (PDE‐5) activity, aiming to develop new inhibitors for treating conditions such as erectile dysfunction (Su et al., 2021).

Propriétés

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-15-14-16(2)26(23-15)19-8-9-21-20(22-19)25-12-10-24(11-13-25)17-4-6-18(27-3)7-5-17/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQUDLNNFVQWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC=C2)N3CCN(CC3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.